6-Chloro-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
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Overview
Description
The compound “6-Chloro-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one” is a complex organic molecule. It is a derivative of chromen-2-one, which is a class of organic compounds known for their diverse range of biological activities . This particular compound seems to have a piperazine ring, which is a common structural motif found in many pharmaceuticals .
Scientific Research Applications
Pharmacokinetics Modulation
Piperazine derivatives are known to positively influence the pharmacokinetic properties of drugs. The incorporation of a piperazine ring, as seen in this compound, can enhance the absorption, distribution, metabolism, and excretion (ADME) profile of therapeutic agents .
Antibacterial Activity
Compounds with a piperazine moiety have been reported to exhibit significant antibacterial properties. The structural configuration of this compound suggests potential for use in developing new antibacterial agents, particularly as a novel Mannich base derivative with promising activity .
Antipsychotic and Antidepressant Drugs
The piperazine ring is a common feature in many antipsychotic and antidepressant medications. This compound’s structure indicates potential applications in the synthesis of new drugs for treating psychiatric disorders .
Anti-inflammatory Agents
Piperazine derivatives are also associated with anti-inflammatory effects. This compound could be explored for its efficacy in reducing inflammation, which is a key symptom in various chronic diseases .
Antitumor and Anticancer Research
The unique structure of this compound, particularly the presence of the chromen-2-one moiety, may confer antitumor properties. It could be a candidate for further research into cancer treatment options .
Neurodegenerative Disease Treatment
Piperazine compounds have been linked to potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. The compound could be part of studies aiming to discover new therapeutic molecules for these conditions .
Anticoagulant Properties
The piperazine element within this compound may contribute to anticoagulant effects, which could be beneficial in preventing blood clots. This application would be particularly relevant in cardiovascular research .
Psychoactive Substance Research
While piperazine derivatives are sometimes used illegally for recreational purposes, they also offer a legitimate research avenue for understanding the effects of psychoactive substances on the brain and developing treatments for substance abuse disorders .
Safety and Hazards
Future Directions
The compound “6-Chloro-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one” and its derivatives could be of interest in various fields, including medicinal chemistry and pharmaceutical research. Further studies could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential biological activities could be explored .
properties
IUPAC Name |
6-chloro-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O2/c1-14-10-19-21(15(2)22(14)24)16(11-20(27)28-19)13-25-6-8-26(9-7-25)18-5-3-4-17(23)12-18/h3-5,10-12H,6-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIOZCYDOJEVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |
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